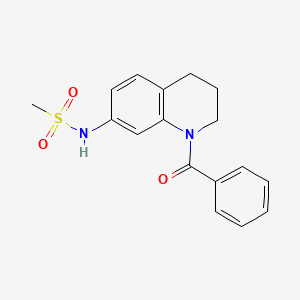

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a methanesulfonamide moiety at the 7-position. While direct physicochemical or biological data for this compound are unavailable in the provided evidence, its structural analogs and synthesis strategies (e.g., methanesulfonamide-substituted tetrahydroquinolines) offer critical insights .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-23(21,22)18-15-10-9-13-8-5-11-19(16(13)12-15)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRONUBKFOLCQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Reduction products may include tetrahydroquinoline derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antimicrobial and anti-inflammatory properties.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Studies are ongoing to determine their efficacy and safety profiles.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- The benzoyl group in the target compound introduces greater steric bulk and lipophilicity compared to the oxo or methyl groups in compounds 24 and 25 . This likely enhances membrane permeability but may reduce solubility .

- The methanesulfonamide group (present in 24 , 25 , and the target) is a critical pharmacophore for CA inhibition, as sulfonamides coordinate with zinc in CA active sites .

Physicochemical and Hydrogen-Bonding Properties

- Hydrogen-Bonding Capacity: Methanesulfonamide derivatives (e.g., 24) possess two hydrogen-bond acceptors (sulfonyl oxygen) and one donor (NH), facilitating interactions with CA isoforms .

Lipophilicity :

- The benzamide analog exhibits a logP of 4.16, indicating moderate lipophilicity, whereas methanesulfonamide derivatives (e.g., 24 ) likely have lower logP values due to the polar sulfonamide group .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (BTMQ) is a heterocyclic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Overview of BTMQ

Chemical Structure and Properties:

- Molecular Formula: C17H18N2O3S

- Molecular Weight: 330.4 g/mol

- CAS Number: 946322-47-0

- IUPAC Name: N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide

BTMQ is characterized by its tetrahydroquinoline skeleton, which contributes to its unique biological properties. The compound is relatively stable under various conditions and exhibits moderate lipophilicity, allowing it to cross biological membranes effectively.

Synthesis of BTMQ

The synthesis of BTMQ typically involves several steps:

- Formation of the Tetrahydroquinoline Core: This can be achieved through the Biltz synthesis involving aniline derivatives and ketones.

- Introduction of the Benzoyl Group: This is often done via Friedel-Crafts acylation.

- Sulfonation Reaction: The final step introduces the methanesulfonamide moiety.

BTMQ exerts its biological effects through interactions with various molecular targets:

- It has been shown to inhibit acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment.

- The compound also demonstrates protective effects on dopaminergic neurons in models of Parkinson's disease.

Pharmacological Properties

Research indicates that BTMQ has a range of pharmacological activities:

- Anti-inflammatory Effects: BTMQ has been investigated for its potential as an anti-inflammatory agent.

- Anticancer Activity: Studies have demonstrated that BTMQ can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Experimental Findings

-

Fungicidal Activity:

- A study reported that derivatives of tetrahydroquinoline exhibited excellent fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum. For instance, compound 5n showed superior activity compared to commercial fungicides with EC50 values significantly lower than those of established treatments .

-

Neuroprotective Effects:

- In vitro studies indicated that BTMQ protects against neurodegeneration associated with Alzheimer's disease by inhibiting AChE activity, which could lead to improved cognitive function in affected individuals.

- Cancer Research:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| BTMQ | BTMQ Structure | Inhibits AChE; anticancer; antifungal |

| 1,2,3,4-Tetrahydroquinoline | Basic structure without substituents | Limited biological activity |

| Quinoline | Related heterocyclic compound | Moderate biological activities |

Toxicity and Safety Profile

Preliminary toxicity studies suggest that BTMQ exhibits low toxicity in both in vivo and in vitro settings. It has not shown mutagenic or genotoxic effects in standard assays, indicating a favorable safety profile for further research applications .

Future Directions

The ongoing research on BTMQ points towards its potential as a therapeutic agent across multiple disease states. Future studies should focus on:

- Detailed mechanistic studies to elucidate the pathways involved in its biological activity.

- Clinical trials to assess its efficacy and safety in human subjects.

- Exploration of structural modifications to enhance its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.